Cas no 2411306-07-3 (N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide)

N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide
- 2411306-07-3
- Z3356153882
- N-{4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]phenyl}prop-2-enamide
- EN300-26588221
-
- インチ: 1S/C15H18N2O2S/c1-3-14(18)16-12-6-4-11(5-7-12)15(19)17-9-8-13(10-17)20-2/h3-7,13H,1,8-10H2,2H3,(H,16,18)
- InChIKey: PYYRGTRNEQGQHJ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1CN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 290.10889899g/mol
- どういたいしつりょう: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588221-0.05g |
N-{4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]phenyl}prop-2-enamide |
2411306-07-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamideに関する追加情報
Professional Introduction to N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide (CAS No. 2411306-07-3)
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide, with the CAS number 2411306-07-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a phenyl ring linked to a pyrrolidine moiety, along with an amide functional group, suggests a high degree of molecular complexity that could contribute to its biological activity.
The compound's structure is characterized by a prop-2-enamide side chain, which introduces a double bond and an amide group into the molecular framework. This configuration is often found in bioactive molecules, where such structural elements can play a crucial role in interactions with biological targets. The methylsulfanyl group attached to the pyrrolidine ring adds another layer of chemical diversity, potentially influencing the compound's solubility, stability, and reactivity.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate heterocyclic structures. Pyrrolidine derivatives, in particular, have been extensively studied for their potential as pharmacophores in various drug classes. The combination of a pyrrolidine scaffold with a phenyl ring and an amide group in N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide makes it a promising candidate for further investigation.
One of the key aspects of this compound is its potential to interact with biological targets through multiple binding sites. The phenyl ring can engage in hydrophobic interactions, while the amide group can form hydrogen bonds with polar residues on the target protein. Additionally, the pyrrolidine moiety and the methylsulfanyl group may contribute to specific interactions that enhance binding affinity and selectivity.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide exemplify this principle by combining multiple structural motifs that are known to be biologically relevant. The use of computational methods such as molecular docking and virtual screening has facilitated the identification of promising candidates for experimental validation.
The synthesis of N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been instrumental in assembling the various fragments of this compound.
In terms of biological activity, preliminary studies suggest that N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide may exhibit properties relevant to several therapeutic areas. For instance, its structural features are reminiscent of molecules that have shown efficacy in treating inflammatory diseases, neurological disorders, and cancer. While these findings are still preliminary, they underscore the need for further investigation to fully elucidate the compound's pharmacological profile.
The development of novel drugs often involves a multidisciplinary approach, integrating insights from chemistry, biology, and pharmacology. N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide serves as an example of how structural innovation can lead to the discovery of new therapeutic agents. By leveraging cutting-edge technologies and methodologies, researchers can accelerate the process of identifying and optimizing compounds with potential clinical applications.
In conclusion, N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide (CAS No. 2411306-07-3) is a compound with significant potential in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive candidate for further study. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.
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